

Technical Guide: (1,3E,5Z)-Undeca-1,3,5-triene-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1,3E,5Z)-Undeca-1,3,5-triene-d5

Cat. No.: B15135950

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific CAS Number or dedicated experimental data for the deuterated compound **(1,3E,5Z)-Undeca-1,3,5-triene-d5** has been identified in publicly available databases. This guide provides comprehensive information on the non-deuterated parent compound, (1,3E,5Z)-Undeca-1,3,5-triene, and discusses the scientific principles and applications of deuteration in drug development to serve as a foundational resource.

Introduction to (1,3E,5Z)-Undeca-1,3,5-triene

(1,3E,5Z)-Undeca-1,3,5-triene is a conjugated triene, a class of organic molecules characterized by three alternating double and single carbon-carbon bonds. This particular isomer has been identified as a flavor and fragrance agent and is also known by synonyms such as Cystophorene and Galbanolene.^{[1][2]} Its structural features make it a subject of interest in synthetic chemistry and potentially as a building block or pharmacophore in drug discovery.

Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of the non-deuterated parent compound.

Property	Value	Source
IUPAC Name	(3E,5Z)-undeca-1,3,5-triene	[1]
Synonyms	Cystophorene, (Z,E)-Undeca-1,3,5-triene, Galbanolene	[1] [2]
CAS Number	19883-27-3 [1] [2] [3] , 51447-08-6 [4] [5]	
Molecular Formula	C ₁₁ H ₁₈	[1] [3]
Molecular Weight	150.26 g/mol	[1] [3]
Appearance	Colorless to pale yellow clear liquid (estimated)	[4]
Boiling Point	206.0 to 207.0 °C @ 760 mm Hg (estimated)	[4]
logP (o/w)	5.085 (estimated)	[4]
Solubility	Soluble in alcohol; Insoluble in water (0.8331 mg/L @ 25°C, est.)	[4]

The Role of Deuteration in Drug Development

Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium (D).[\[6\]](#) This modification can significantly alter the drug's metabolic profile without changing its fundamental shape or pharmacological target.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[\[7\]](#) Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when a C-D bond is present at that position. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is the primary mechanism by which deuteration improves drug properties.[\[7\]](#)

Key benefits of deuteration include:

- Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life.[\[6\]](#)
- Enhanced Safety Profile: Reduced formation of potentially toxic metabolites.[\[7\]](#)
- Increased Efficacy: Higher plasma concentrations and prolonged exposure can improve therapeutic effects.[\[7\]](#)
- Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

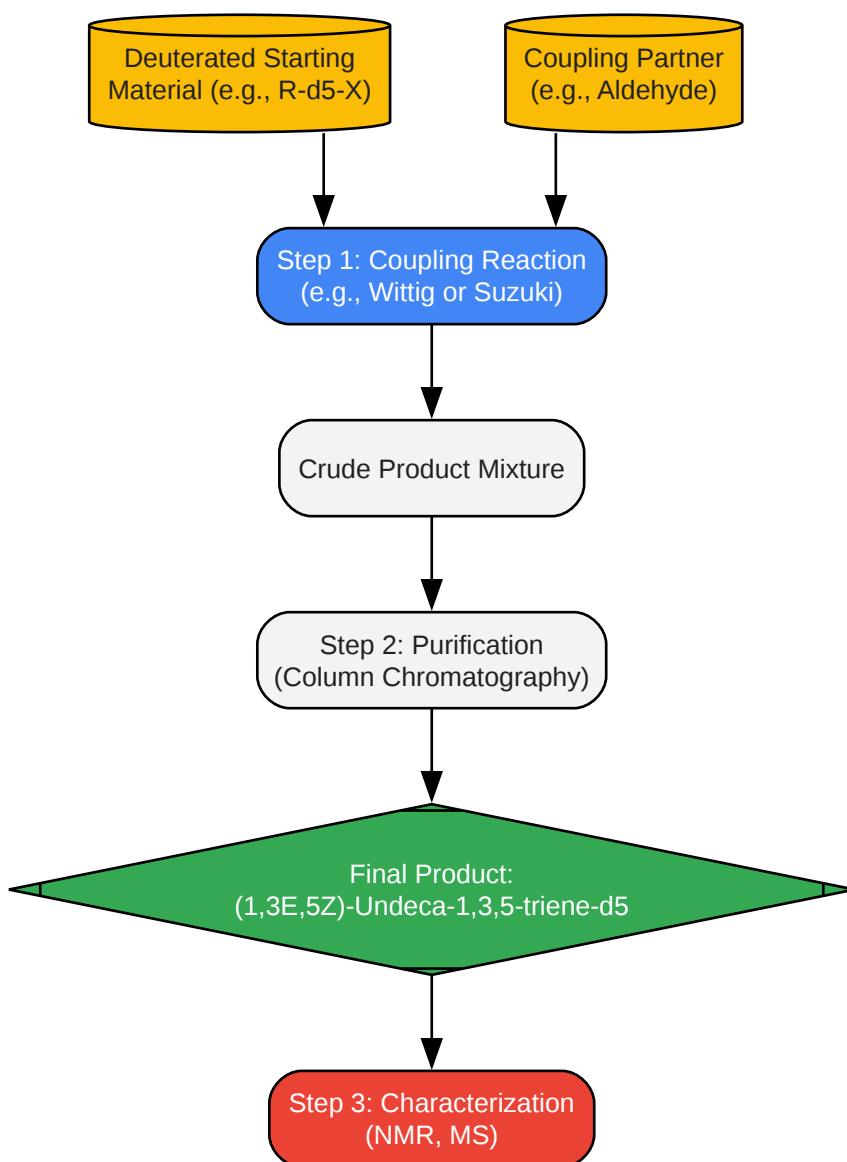
The FDA considers deuterated drugs to be new chemical entities, offering a pathway for developing improved versions of existing medicines.[\[8\]](#) The first deuterated drug, Austedo® (deutetrabenazine), was approved by the FDA in 2017.[\[6\]](#)[\[8\]](#)

Caption: Metabolic pathway comparison of standard vs. deuterated drugs.

Synthesis and Experimental Protocols

While a specific protocol for **(1,3E,5Z)-Undeca-1,3,5-triene-d5** is not available, general synthetic routes for non-deuterated undecatrienes often involve Wittig reactions or palladium-catalyzed cross-coupling reactions to stereoselectively form the conjugated double bond system.[\[9\]](#)

General Experimental Workflow for Triene Synthesis


A plausible synthesis would involve the coupling of smaller, stereochemically defined fragments. Deuterium could be introduced by using a deuterated starting material, such as a deuterated aldehyde or a deuterated Wittig reagent.

Hypothetical Protocol for Deuteration:

- Preparation of Deuterated Precursor: A key starting material, for example, an alkyl halide, is synthesized with deuterium atoms at the desired positions. This can be achieved using deuterated reagents like lithium aluminum deuteride (LiAlD_4) for reductions or deuterated solvents in exchange reactions.
- Wittig Reaction: The deuterated precursor (e.g., a deuterated phosphonium ylide) is reacted with an appropriate aldehyde or ketone containing the remainder of the carbon skeleton. The

geometry of the resulting double bond (E/Z) is controlled by the choice of reagents and reaction conditions.

- Purification: The final product is isolated and purified from the reaction mixture using standard laboratory techniques such as column chromatography.
- Characterization: The structure, stereochemistry, and isotopic enrichment of the final deuterated compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodsentscompany.com]
- 5. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. salamandra.net [salamandra.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: (1,3E,5Z)-Undeca-1,3,5-triene-d5]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15135950#1-3e-5z-undeca-1-3-5-triene-d5-cas-number\]](https://www.benchchem.com/product/b15135950#1-3e-5z-undeca-1-3-5-triene-d5-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com